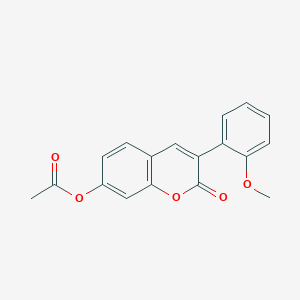
4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde, also known as MPTC, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Heterocyclic Compound Synthesis
The compound has been implicated in the synthesis of various heterocyclic compounds. For instance, it's used in the three-component condensation to form 5-aryl-4-(hetaren-2-ylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-ones. These compounds, upon reaction with hydrazine, phenylhydrazine, and hydroxylamine, yield pyrrolo[3,4-c]pyrazol-6-ones, 3-phenylhydrazones, and corresponding oximes, respectively (Gein & Mar'yasov, 2015). Additionally, the aldehyde group of this compound is used in the synthesis of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, and other thiazole derivatives (Athmani, Farhat & Iddon, 1992).
Chemical Structure and Reactivity Studies
The compound is also involved in studies aimed at understanding chemical structure and reactivity. Research on pyrrolo[2,1-b]thiazoles and their derivatives, for instance, involves examining rotational isomerism of pyrrolo[2,1-b]thiazole-5-carbaldehydes to clarify confusions in literature and establish the proportions of the O,N-syn and -anti rotational isomers present (Brindley, Gillon & Meakins, 1986).
Application in Catalysis and Polymerization
Significantly, this chemical has been used in the synthesis of aluminum and zinc complexes which are then applied in the catalysis of the ring-opening polymerization of ɛ-caprolactone. This polymerization process is crucial in the production of biodegradable plastics (Qiao, Ma & Wang, 2011).
Antimicrobial and Antiplatetet Applications
The compound is also integral in the synthesis of novel chitosan Schiff bases with heterocyclic moieties. These Schiff bases exhibit varying degrees of antimicrobial activity against different bacteria and fungi, showcasing the potential of the compound in biomedical applications (Hamed et al., 2020). Additionally, a pyrrole alkaloid derived from this compound has been identified from the stem wood of Formosan Zanthoxylum simulans, showing anti-platelet aggregation activity in vitro (Yang et al., 2002).
properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIQBJRUQQRQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2464317.png)
![N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2464318.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2464320.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2464322.png)





![[(3Z)-2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2464331.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
